Denfivontinib

Catalog No.
S548034
CAS No.
1457983-28-6
M.F
C25H25BrN6O2
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denfivontinib

CAS Number

1457983-28-6

Product Name

Denfivontinib

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C25H25BrN6O2

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

SXWMIXPJPNCXQQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

G749; G-749; G 749

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

The exact mass of the compound G-749 is 520.12224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Denfivontinib, also known as G-749, is an orally bioavailable, ATP-competitive dual inhibitor of FLT3 and AXL kinases. In commercial and research procurement, it is primarily sourced for its ability to overcome established resistance mechanisms that consistently compromise first-generation FLT3 inhibitors. Available as both a free base and a hydrochloride salt (CAS 1457983-33-3) to accommodate diverse formulation and solubility requirements, Denfivontinib offers sub-nanomolar baseline potency against wild-type FLT3 (IC50 = 0.4 nM) [1]. Its primary industrial and laboratory value lies in its structural capacity to bypass gatekeeper and tyrosine kinase domain (TKD) mutations, making it a critical benchmark compound for precision oncology workflows, advanced xenograft modeling, and biomarker-driven screening platforms where generic substitution is not viable.

Substituting Denfivontinib with older-generation FLT3 inhibitors such as Quizartinib (AC220) or Midostaurin (PKC412) frequently leads to assay failure in complex, clinically relevant models [1]. First-generation alternatives are highly susceptible to resistance mediated by secondary TKD mutations (e.g., D835Y) and microenvironmental interference, such as FLT3 ligand surges or bone marrow stromal cell protection. In preclinical workflows, using these generic substitutes in stroma-coculture assays results in incomplete inhibition of downstream signaling (e.g., p-ERK1/2 and p-STAT5) and artificially depressed cell death rates. Consequently, procurement of Denfivontinib is strictly necessary when assay reproducibility and sustained kinase inhibition are required in refractory, mutation-positive, or microenvironment-protected experimental setups.

Assay Reproducibility in Stroma-Protected Coculture Workflows

In complex in vitro workflows involving bone marrow stromal cell protection, standard inhibitors lose significant efficacy, leading to variable assay results. When MV4-11 acute myeloid leukemia cells are cocultured with HS-5 stromal cells, Denfivontinib maintains high assay reproducibility and cytotoxic efficacy, achieving 93.8% cell death at 1000 nM [1]. In contrast, the comparator Quizartinib (AC220) achieves only 60.0% cell death under identical conditions, demonstrating a severe drop in reliability.

Evidence DimensionCell death percentage in MV4-11 / HS-5 stromal coculture
Target Compound Data93.8% cell death at 1000 nM
Comparator Or Baseline60.0% cell death at 1000 nM (Quizartinib / AC220)
Quantified Difference33.8% absolute increase in cell death under stromal protection
ConditionsMV4-11 AML cells cocultured with HS-5 stromal cells

Procuring Denfivontinib ensures reliable, reproducible cytotoxic readouts in complex, stroma-protected microenvironment assays, preventing the high false-negative rates associated with generic inhibitors.

Preclinical Efficacy Against D835Y TKD Mutations

Denfivontinib demonstrates sub-nanomolar potency against the FLT3-D835Y mutation, a common resistance pathway that invalidates the use of earlier inhibitors in refractory models. Biochemical assays confirm an IC50 of 0.6 nM for Denfivontinib against FLT3-D835Y [1]. Furthermore, in ex vivo primary patient blast workflows, Denfivontinib achieved an approximate 75% antileukemic response rate in FLT3-D835Y blasts, whereas Quizartinib showed little to no response.

Evidence DimensionAntileukemic response rate in FLT3-D835Y primary patient blasts
Target Compound Data~75% response rate
Comparator Or BaselineNegligible response (Quizartinib / AC220)
Quantified Difference~75% absolute improvement in ex vivo blast response
ConditionsEx vivo assay using primary bone marrow blasts from AML patients with FLT3-D835Y mutations

This compound is essential for establishing and validating preclinical models of TKD-mutated, relapsed/refractory leukemias that are entirely unresponsive to standard-of-care benchmarks.

Downstream Signaling Inhibition in ITD-Mutated Patient Blasts

Effective target engagement requires sustained inhibition of downstream effectors. In primary patient blasts harboring FLT3-ITD mutations, Denfivontinib effectively suppresses the phosphorylation of both FLT3 and ERK1/2 [1]. Comparators like Midostaurin (PKC412) and Quizartinib (AC220) demonstrate inferior potency in inhibiting p-FLT3 and p-ERK1/2 in these exact patient samples, often failing to completely block the signaling cascade necessary to induce apoptosis.

Evidence DimensionInhibition of p-FLT3 and p-ERK1/2 downstream signaling
Target Compound DataPotent, complete inhibition of phosphorylation
Comparator Or BaselineIncomplete or inferior inhibition (Midostaurin and Quizartinib)
Quantified DifferenceSustained vs. transient/incomplete pathway suppression
ConditionsWestern blot analysis of primary FLT3-ITD patient blasts

Complete pathway suppression makes Denfivontinib the preferred chemical probe for proteomics and biomarker discovery platforms, ensuring a clean baseline of kinase inhibition without assay noise.

Stroma-Protected Tumor Microenvironment (TME) Assays

Due to its proven ability to maintain over 90% cytotoxicity in HS-5 stromal cocultures, Denfivontinib is the optimal choice for TME modeling [1]. It should be procured over Quizartinib when researchers need to decouple intrinsic kinase resistance from microenvironment-mediated protection in in vitro screening workflows.

Refractory AML Xenograft and Ex Vivo Modeling

Denfivontinib's sub-nanomolar efficacy against FLT3-D835Y and ITD/F691L mutations makes it the definitive benchmark compound for establishing relapsed/refractory in vivo xenograft models [1]. It is highly recommended for preclinical workflows evaluating next-generation therapies where first-generation inhibitors like Midostaurin fail to elicit a response.

Proteomics and Biomarker Discovery Platforms

Because Denfivontinib provides complete suppression of downstream p-ERK1/2 and p-FLT3 signaling, it is an ideal chemical probe for AI-driven proteomics platforms [1]. Its use ensures a clean baseline of kinase inhibition, reducing assay noise in complex biomarker profiling aimed at identifying FLT3-independent responder populations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

520.12224 Da

Monoisotopic Mass

520.12224 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B06W426B66

Wikipedia

G749

Dates

Last modified: 08-15-2023
1: Lee HK, Kim HW, Lee IY, Lee J, Lee J, Jung DS, Lee SY, Park SH, Hwang H, Choi JS, Kim JH, Kim SW, Kim JK, Cools J, Koh JS, Song HJ. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia. Blood. 2014 Apr 3;123(14):2209-19. doi: 10.1182/blood-2013-04-493916. Epub 2014 Feb 14. PubMed PMID: 24532805; PubMed Central PMCID: PMC3975259.

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